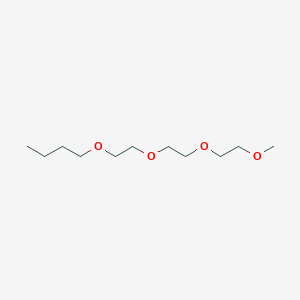
三甘醇丁基甲醚
描述
Triethylene Glycol Butyl Methyl Ether, also known as Butyl tri glycol, is a glycol ether with surface tension characteristics found in household and industrial cleaning products . It is also used as an effective carrier solvent for textile dye processes .
Synthesis Analysis
The primary method of manufacturing Butyl tri glycol is via reacting ethylene oxide with ethyl alcohol . Other methods of production include reacting alcohols with ethylene oxide .Molecular Structure Analysis
The molecular formula of Triethylene Glycol Butyl Methyl Ether is C11H24O4 . Its molecular weight is 220.31 g/mol . The InChI code is 1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 .Chemical Reactions Analysis
Ethers, such as Triethylene Glycol Butyl Methyl Ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
Triethylene Glycol Butyl Methyl Ether has a molecular weight of 220.31 g/mol . It has a topological polar surface area of 36.9 Ų . It has a rotatable bond count of 12 . It is a clear, low-volatility, mobile liquid with a very faint, mild odour .科学研究应用
1. Drug Delivery Systems
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used in the synthesis of amphiphilic block copolymers for drug delivery systems . These copolymers are used for the encapsulation and controlled release of drugs .
- Methods of Application: The copolymers are synthesized using ring-opening polymerization (ROP) and reversible addition–fragmentation chain transfer (RAFT) polymerization . The copolymers’ temperature behavior and drug release profiles are analyzed using techniques such as size exclusion chromatography (SEC) and 1H NMR spectroscopy .
- Results: The copolymers presented LCST transitions at physiologically relevant temperatures, making them suitable for manufacturing nanoparticles and drug encapsulation-release of the chemotherapeutic paclitaxel (PTX) via a temperature-triggered drug release mechanism . The drug release profile was found to be temperature-dependent .
2. Organic Solvents
- Application Summary: Triethylene Glycol Butyl Methyl Ether is part of the glycol ether family, which is one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .
- Methods of Application: Glycol ethers are produced through continuous processes of selectively reacting an alcohol and ethylene oxide .
- Results: Glycol ethers display solubility more characteristic of hydrocarbons . The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .
3. Synthesis of Superparamagnetic Iron Oxide Nanoparticles
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used in the synthesis of superparamagnetic iron oxide nanoparticles by the thermal decomposition method .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. CO2 Removal
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used in the removal of CO2 due to its ability to solubilize CO2 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Preparation of Polymeric Electrolyte for Electrochemical Devices
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used in the preparation of polymeric electrolyte for electrochemical devices .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Formation of Binary System of Polyethylene Glycol for Absorption of Silica
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used in the formation of the binary system of polyethylene glycol for absorption of silica .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
7. Solvent in Resins, Coatings, Dyes for Textiles, Leather, and Cosmetics
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used as a solvent in resins, coatings, dyes for textiles, leather, and cosmetics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Fuel Additive for Minimizing Particulate Matter Emission
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used as a fuel additive for minimizing the particulate matter emission .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
9. Preparation of Water-Mimicking Non-Aqueous Ionic Liquids
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used to prepare water-mimicking non-aqueous ionic liquids for enzyme compatibility in the trans-esterification process .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
10. Solvent in Lacquers, Paints, and Printing Inks
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used as a solvent in lacquers, paints, and printing inks . It is also used as a high boiling point solvent to improve gloss and flow properties, and as a solubilizer in mineral oil products .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
11. Preparation of Polyether Adducts
- Application Summary: Triethylene Glycol Butyl Methyl Ether can be used as a reactant in the preparation of polyether adducts of bis (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
12. Solvent in Resins, Coatings, Dyes for Textiles, Leather, and Cosmetics
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used as a solvent in resins, coatings, dyes for textiles, leather, and cosmetics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
13. Fuel Additive for Minimizing Particulate Matter Emission
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used as a fuel additive for minimizing the particulate matter emission .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
14. Preparation of Water-Mimicking Non-Aqueous Ionic Liquids
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used to prepare water-mimicking non-aqueous ionic liquids for enzyme compatibility in the trans-esterification process .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
15. Solvent in Lacquers, Paints, and Printing Inks
- Application Summary: Triethylene Glycol Butyl Methyl Ether is used as a solvent in lacquers, paints, and printing inks . It is also used as a high boiling point solvent to improve gloss and flow properties, and as a solubilizer in mineral oil products .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
16. Preparation of Polyether Adducts
- Application Summary: Triethylene Glycol Butyl Methyl Ether can be used as a reactant in the preparation of polyether adducts of bis (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAQINZKMQFYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592956 | |
| Record name | 2,5,8,11-Tetraoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene Glycol Butyl Methyl Ether | |
CAS RN |
7382-30-1 | |
| Record name | 2,5,8,11-Tetraoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



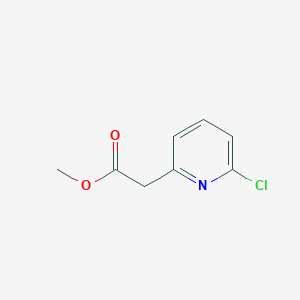
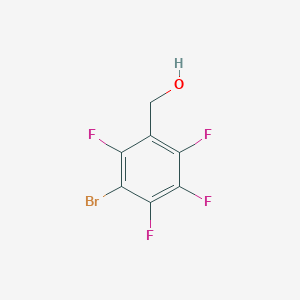
![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)
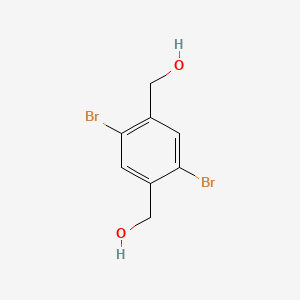
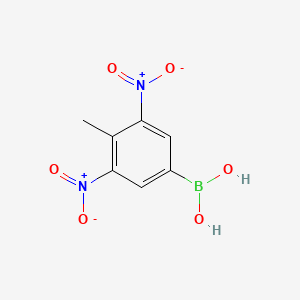
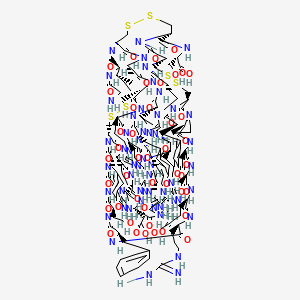
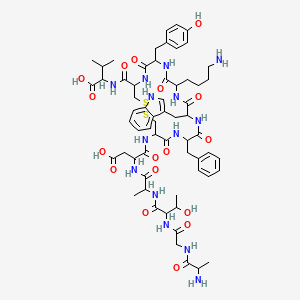
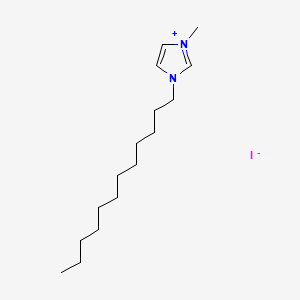
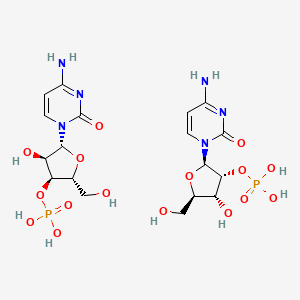
![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)
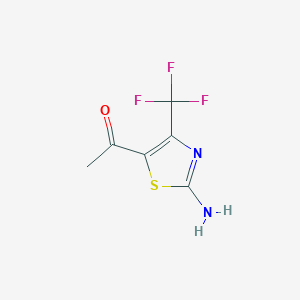
![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)
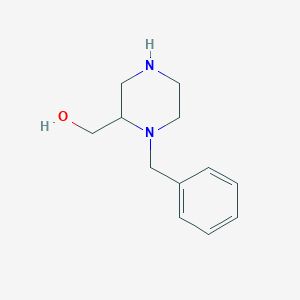
![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)